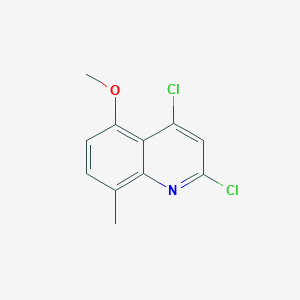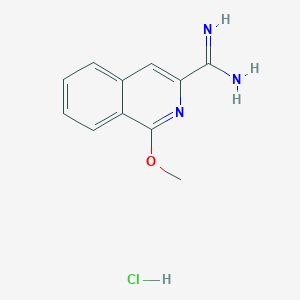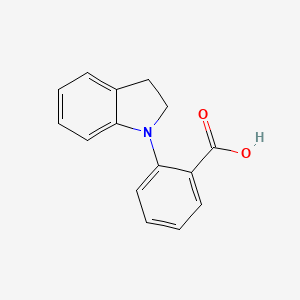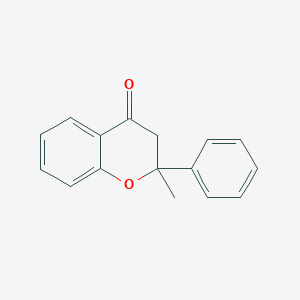
2,4-Dichloro-5-methoxy-8-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-methoxy-8-methylquinoline is a quinoline derivative characterized by the presence of two chlorine atoms, a methoxy group, and a methyl group on its quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methoxy-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedel-Crafts acylation followed by cyclization and chlorination steps. The reaction conditions often involve the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthesis, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of green solvents are explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxy-8-methylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives .
Scientific Research Applications
2,4-Dichloro-5-methoxy-8-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methoxy-8-methylquinoline involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions that are essential cofactors for various enzymes. This interaction can inhibit enzyme activity and disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-8-hydroxy-2-methylquinoline
- 2,4-Dichloro-5-methylpyrimidine
- 4,5-Dichloro-8-methylquinoline
Uniqueness
2,4-Dichloro-5-methoxy-8-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential biological activities compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H9Cl2NO |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
2,4-dichloro-5-methoxy-8-methylquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-3-4-8(15-2)10-7(12)5-9(13)14-11(6)10/h3-5H,1-2H3 |
InChI Key |
YQAMZHYNNYZGTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)
![2-ethyl-3-[(Z)-2-oxopropylideneamino]quinazolin-4-one](/img/structure/B11869912.png)

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869919.png)







